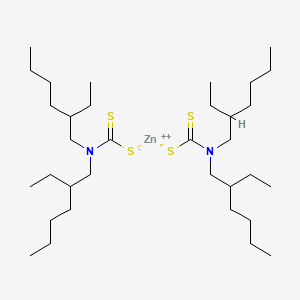
Zinc di(2-ethylhexyl)dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc di(2-ethylhexyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is widely used in various industrial applications, particularly in the vulcanization of rubber and as a fungicide in agriculture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc di(2-ethylhexyl)dithiocarbamate typically involves the reaction of secondary amines with carbon disulfide and zinc salts. One common method is the one-pot reaction of amines, carbon disulfide, and zinc chloride under solvent-free conditions . This reaction is highly efficient and produces the desired dithiocarbamate in good yields.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Zinc di(2-ethylhexyl)dithiocarbamate undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.
Substitution: Dithiocarbamates are readily S-alkylated, forming S-alkyl thiocarbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Alkyl halides are commonly used for S-alkylation reactions.
Major Products:
Oxidation: Thiuram disulfides.
Substitution: S-alkyl thiocarbamates.
Aplicaciones Científicas De Investigación
Zinc di(2-ethylhexyl)dithiocarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of zinc di(2-ethylhexyl)dithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to metal ions such as zinc and manganese, which are essential for the catalytic activity of various enzymes. This binding inhibits the catalytic and regulatory thiol groups of cytoplasm constituents, thereby affecting cellular processes .
Comparación Con Compuestos Similares
- Zinc bis(dibutyldithiocarbamate)
- Zinc bis(diethyldithiocarbamate)
- Zinc bis(N-ethyl-N-phenyldithiocarbamate)
- Zinc bis(dibenzyldithiocarbamate)
Comparison: Zinc di(2-ethylhexyl)dithiocarbamate is unique due to its specific alkyl group (2-ethylhexyl), which imparts distinct properties compared to other zinc dithiocarbamates. This uniqueness can influence its solubility, stability, and reactivity, making it suitable for specific applications in industry and research .
Propiedades
Número CAS |
53423-98-6 |
|---|---|
Fórmula molecular |
C34H68N2S4Zn |
Peso molecular |
698.6 g/mol |
Nombre IUPAC |
zinc;N,N-bis(2-ethylhexyl)carbamodithioate |
InChI |
InChI=1S/2C17H35NS2.Zn/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
MFVIAPAPXRRSKP-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


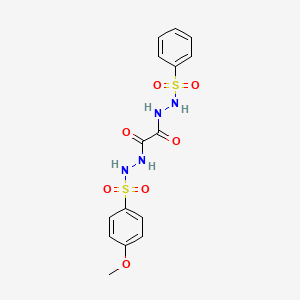
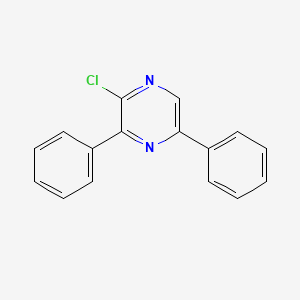
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)
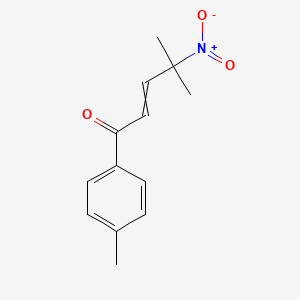

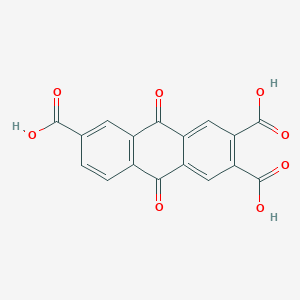


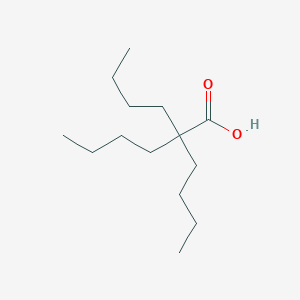
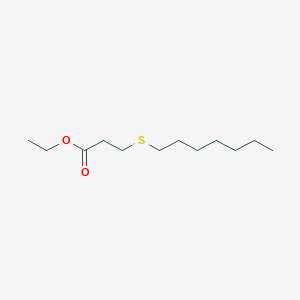

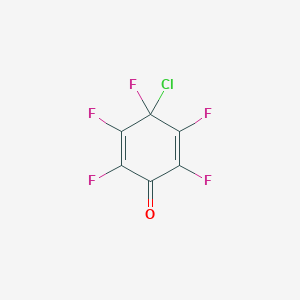
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
